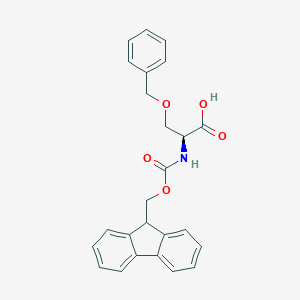

Fmoc-O-benzyl-L-serine

Overview

Description

Fmoc-O-benzyl-L-serine is a derivative used in organic synthesis . It can be applied in the synthesis of phosphopeptides . This derivative can be introduced using standard activation methods .

Synthesis Analysis

Fmoc-O-benzyl-L-serine can be prepared efficiently by standard Fmoc SPPS methods . β-piperidinylalanine formation has been shown to occur during Fmoc deprotection of N-terminal Ser (PO (OBzl)OH), particularly under microwave conditions .Molecular Structure Analysis

The molecular formula of Fmoc-O-benzyl-L-serine is C25H23NO5 . Its molecular weight is 417.45 .Chemical Reactions Analysis

Fmoc-O-benzyl-L-serine is used as a building block for the synthesis of phosphoserine containing peptides . It is stable to piperidine .Physical And Chemical Properties Analysis

Fmoc-O-benzyl-L-serine is a white to off-white powder . It has an optical activity of [α]20/D +24±2°, c = 1% in ethyl acetate .Scientific Research Applications

Peptide Synthesis

Fmoc-Ser(Bzl)-OH is widely used in solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protection for the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides . This method is particularly useful for synthesizing peptides with specific sequences required for biological studies, such as enzyme inhibitors or hormone analogs.

Material Science

Fmoc-modified amino acids, including Fmoc-Ser(Bzl)-OH, exhibit self-assembly properties. They can form various nanostructures, which are useful in material science for creating bio-inspired materials . These materials have potential applications in developing new biomaterials for medical devices, tissue engineering, and as scaffolds for cell growth.

Bio-Templating

The inherent hydrophobicity and aromaticity of the Fmoc moiety in Fmoc-Ser(Bzl)-OH promote the association of building blocks, making it suitable for bio-templating applications . This involves using biological molecules as templates to arrange nanomaterials into specific patterns, which is essential in nanotechnology and the development of biosensors.

Catalysis

The self-assembly feature of Fmoc-modified amino acids can lead to the formation of structures that exhibit catalytic properties. Fmoc-Ser(Bzl)-OH can be used to create peptide-based catalysts that mimic the action of enzymes, which are important for chemical transformations in both biological and industrial processes .

Mechanism of Action

Target of Action

Fmoc-Ser(Bzl)-OH is primarily used as a building block in peptide synthesis . Its primary targets are the amino acids and short peptides that it modifies. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks .

Mode of Action

The compound interacts with its targets through a process known as self-assembly . This process is driven by the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes the association of the building blocks .

Biochemical Pathways

The self-assembly of Fmoc-Ser(Bzl)-OH with its targets can lead to the formation of functional materials . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .

Pharmacokinetics

It is known that the compound is used in peptide synthesis, suggesting that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific peptides it is used to synthesize .

Result of Action

The molecular and cellular effects of Fmoc-Ser(Bzl)-OH’s action are dependent on the specific peptides it is used to synthesize. The self-assembly of the compound with its targets can lead to the formation of functional materials with potential applications in various fields .

Action Environment

The action, efficacy, and stability of Fmoc-Ser(Bzl)-OH can be influenced by various environmental factors. For instance, the self-assembly process can be affected by pH and buffer ions . Additionally, the compound’s storage temperature can also impact its stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBDGLCDMLNEMJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426922 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-benzyl-L-serine | |

CAS RN |

83792-48-7 | |

| Record name | Fmoc-O-benzyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

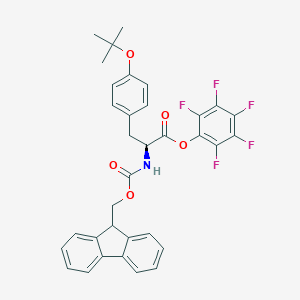

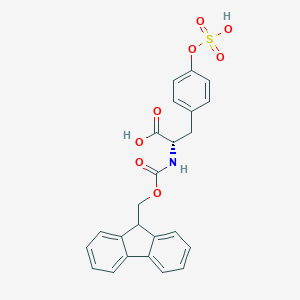

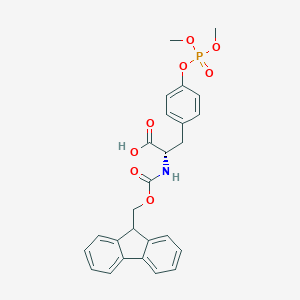

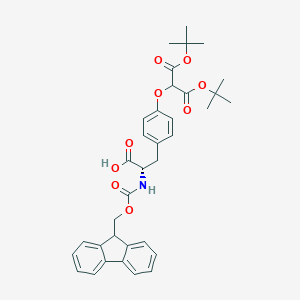

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-2-yl)oxy)acetic acid](/img/structure/B557257.png)